5,6-Methylenedioxy-2-aminoindane (MDAI), CAS 132741-81-2, is a rigidified, bicyclic aminoindane derivative utilized primarily as a selective serotonin releasing agent (SSRA) and high-purity analytical reference standard . Synthesized as a conformationally restricted analogue of 3,4-methylenedioxyamphetamine (MDA), MDAI isolates serotonergic efflux mechanisms without the confounding dopaminergic activity characteristic of traditional entactogens . Commercially available as a stable hydrochloride salt, it is a critical procurement target for neuropharmacological research, structural biology docking studies, and forensic toxicology laboratories requiring a non-neurotoxic baseline for monoamine transporter assays .
Substituting MDAI with generic entactogens like MDMA or parent indanes like 2-Aminoindane (2-AI) severely compromises experimental integrity. MDMA acts as a non-selective releaser across serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to inappropriate dopamine reuptake into serotonergic terminals; subsequent MAO-B catalyzed oxidation causes lipid peroxidation and terminal destruction, confounding chronic dosing models [1]. Conversely, utilizing the unsubstituted 2-AI fails because it acts primarily as a NET/DAT selective stimulant, entirely lacking the methylenedioxy ring required for potent SERT-mediated release [2]. Procurement of MDAI is therefore mandatory when researchers must decouple serotonin release from dopamine-driven neurotoxicity and stimulant-like behavioral artifacts.
MDAI provides superior functional selectivity for serotonin release compared to classic entactogens. In vitro assays utilizing transporter-expressing HEK293 cells demonstrate that MDAI is a moderately selective releaser via SERT and NET, but exhibits approximately 10-fold weaker potency at DAT [1]. In contrast, MDMA acts as a potent, non-selective releaser across all three monoamine transporters. This pronounced SERT/DAT functional divergence allows researchers to isolate serotonergic pathways without triggering the dopaminergic reward and toxicity cascades associated with MDMA [1].
| Evidence Dimension | SERT vs DAT Release Selectivity |
| Target Compound Data | MDAI (~10-fold weaker potency at DAT relative to SERT/NET) |
| Comparator Or Baseline | MDMA (Non-selective, high potency at both SERT and DAT) |
| Quantified Difference | MDAI significantly reduces dopaminergic efflux, isolating the serotonergic response. |
| Conditions | In vitro monoamine efflux assays in transporter-expressing HEK293 cells |
Enables researchers to procure a highly selective pharmacological tool for studying serotonin-mediated behaviors without dopaminergic confounding variables.
A primary procurement driver for MDAI is its lack of monoamine-induced neurotoxicity, which is a major limitation of MDMA in longitudinal studies. Animal models demonstrate that MDMA decreases the DOPAC:DA (3,4-dihydroxyphenylacetic acid to dopamine) ratio at non-neurotoxic doses and causes long-term serotonin depletion via terminal destruction [1]. MDAI, however, either increases or has no effect on the DOPAC:DA ratio and produces no measurable serotonergic toxicity or terminal degradation when administered alone [1]. This absence of neurotoxicity is directly linked to its minimal dopamine-releasing capacity.
| Evidence Dimension | Serotonergic Terminal Neurotoxicity |
| Target Compound Data | MDAI (No measurable 5-HT depletion or terminal destruction alone) |
| Comparator Or Baseline | MDMA (Significant long-term 5-HT depletion and lipid peroxidation) |
| Quantified Difference | Complete elimination of dopamine-mediated serotonergic neurotoxicity. |
| Conditions | In vivo mammalian models assessing long-term monoamine depletion |
Critical for laboratories conducting repeated-dose behavioral or physiological studies where cumulative neurotoxic damage would invalidate the experimental model.
For structural biology applications, MDAI offers a conformationally restricted alternative to flexible acyclic amphetamines. The bicyclic indane core of MDAI locks the alpha-carbon to the aromatic ring, restricting the conformational space of the molecule [1]. Computational docking studies confirm that this rigidity directs MDAI to preferentially bind at the central S1 site of the serotonin transporter (located between helices 1, 3, 6, 8, and 10) with high predictability [1]. Flexible comparators like MDA suffer from multiple low-energy conformations that complicate crystallographic resolution and structure-activity relationship (SAR) modeling.
| Evidence Dimension | Conformational Flexibility and Binding Predictability |
| Target Compound Data | MDAI (Rigid bicyclic indane core, highly predictable S1 site binding) |
| Comparator Or Baseline | MDA / MDMA (Flexible acyclic side chain, multiple binding conformations) |
| Quantified Difference | MDAI restricts conformational variance, improving docking score reliability. |
| Conditions | In silico molecular docking against human SERT structural models |
Provides computational chemists and structural biologists with a superior rigid probe for mapping monoamine transporter binding pockets.
Procurement of MDAI as a hydrochloride salt ensures high compatibility with standard laboratory formulation workflows. MDAI hydrochloride exhibits excellent solubility in organic solvents required for stock solution preparation, achieving 20 mg/mL in DMSO and 14 mg/mL in DMF. For direct application in physiological assays, it maintains a stable solubility of 5 mg/mL in PBS (pH 7.2) . This predictable dissolution profile ensures reproducible dosing in both cell-based radiotracer assays and in vivo microdialysis, avoiding the precipitation issues sometimes encountered with freebase lipophilic amines.
| Evidence Dimension | Solubility in Standard Assay Solvents |
| Target Compound Data | MDAI Hydrochloride (20 mg/mL in DMSO; 5 mg/mL in PBS pH 7.2) |
| Comparator Or Baseline | Standard aqueous assay baseline |
| Quantified Difference | Readily forms stable, high-concentration stock solutions for serial dilution. |
| Conditions | Standard laboratory temperature and pressure, pH 7.2 for aqueous buffer |
Ensures reliable, reproducible concentration gradients for high-throughput screening and in vivo dosing protocols.
Due to its ~10-fold weaker effect on DAT compared to SERT, MDAI is the preferred compound for behavioral pharmacology studies aiming to isolate serotonin-mediated prosocial or anxiolytic effects without the confounding variables of dopaminergic stimulation or neurotoxicity [1].
Because MDAI does not cause the dopamine-mediated lipid peroxidation and subsequent serotonin depletion seen with MDMA, it is uniquely suited for chronic or repeated-dosing animal models where cumulative neurotoxic damage would otherwise invalidate the study [2].
The rigidified bicyclic indane structure of MDAI makes it an optimal pharmacological probe for computational chemists mapping the S1 central binding site of the human serotonin transporter (SERT), offering superior conformational predictability over flexible acyclic amphetamines [3].
As a highly soluble hydrochloride salt (20 mg/mL in DMSO), MDAI is a critical procurement item for forensic laboratories developing LC-MS/MS and GC-MS spectral libraries to differentiate novel psychoactive substances (NPS) from traditional controlled substances .